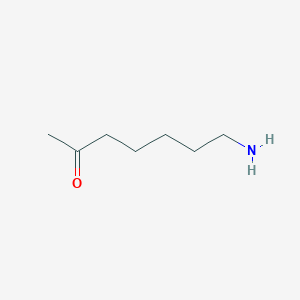

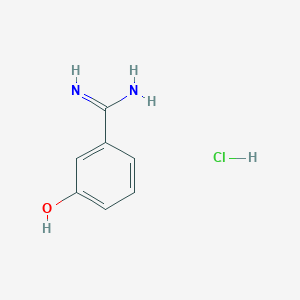

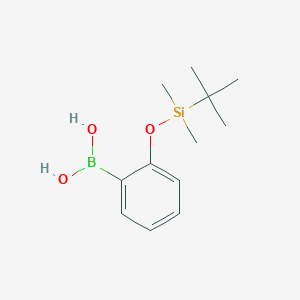

![molecular formula C14H21N3O4 B1287152 6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate CAS No. 821785-75-5](/img/structure/B1287152.png)

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate, is a derivative of the pyrazolopyridine family, which is known for its diverse pharmacological activities. The papers provided focus on the synthesis, characterization, and analysis of similar compounds with slight variations in their molecular structure .

Synthesis Analysis

The synthesis of the related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These precursors undergo a reaction to form 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. Subsequent coupling with various aromatic aldehydes yields the corresponding Schiff base compounds . This method demonstrates a versatile approach to synthesizing a range of compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), has been characterized by X-ray crystallographic analysis. It crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of the synthesized compounds. However, the presence of Schiff base compounds suggests potential reactivity with various nucleophiles and electrophiles, which could lead to further chemical transformations. The intramolecular hydrogen bonding observed in some of the compounds may also influence their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. The intramolecular hydrogen bonds observed in the crystal structures are likely to influence the physical properties such as solubility and melting points. The thermal properties, although not detailed in the provided papers, can be inferred to be significant due to the mention of thermal analysis .

Applications De Recherche Scientifique

Synthesis and Characterization

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The compounds obtained are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. X-ray crystallographic analysis helps in understanding the crystal and molecular structure, highlighting the presence of intramolecular hydrogen bonding in some derivatives. This synthesis process and characterization contribute significantly to the development of compounds with potential biological activities. (Çolak, Karayel, Buldurun, & Turan, 2021).

Catalysis and Reaction Mechanisms

The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the synthesis of acetyl-CoA carboxylase inhibitors highlights the utility of related pyrazolospirolactam cores in medicinal chemistry, underscoring the compound's role in developing novel ACC inhibitors with significant biological implications. (Huard et al., 2012).

Mécanisme D'action

Target of Action

This compound is structurally similar to other pyrazolo-pyridine derivatives, which have been found to interact with a variety of biological targets . .

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular processes . The exact mode of action for this compound would depend on its specific biological targets, which are currently unknown.

Biochemical Pathways

Based on the broad range of activities reported for similar compounds, it can be speculated that this compound may influence multiple biochemical pathways

Result of Action

Given the structural similarity to other pyrazolo-pyridine derivatives, it is possible that this compound may exhibit a range of biological activities . .

Propriétés

IUPAC Name |

6-O-tert-butyl 3-O-ethyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-6-7-17(8-10(9)15-16-11)13(19)21-14(2,3)4/h5-8H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTXSSIDXPRQJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

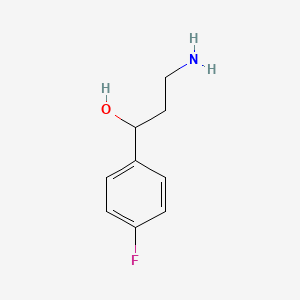

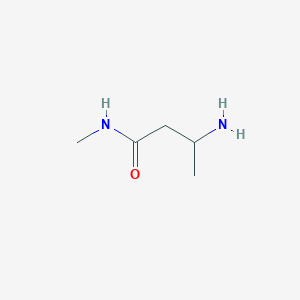

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)